molecular formula C12H7NOS B1391338 4-(3-Formylthiophen-2-yl)benzonitrile CAS No. 1215859-07-6

4-(3-Formylthiophen-2-yl)benzonitrile

Cat. No. B1391338
M. Wt: 213.26 g/mol
InChI Key: ZCPXAGVEVGSWJU-UHFFFAOYSA-N
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Description

“4-(3-Formylthiophen-2-yl)benzonitrile” is a chemical compound with the CAS Number: 1215859-07-6. It has a molecular weight of 213.26 g/mol and a molecular formula of C12H7NOS . It is a solid substance .


Physical And Chemical Properties Analysis

“4-(3-Formylthiophen-2-yl)benzonitrile” is a solid substance . It has a melting point of 102 - 104 degrees . The compound has a molecular weight of 213.26 g/mol .

Scientific Research Applications

1. Biological and Chemical Synthesis

A series of compounds structurally related to 4-(3-Formylthiophen-2-yl)benzonitrile were synthesized and exhibited various biological activities. Compounds like 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showcased significant antibacterial activity against Pseudomonas aeruginosa and strong NO scavenging capabilities. This indicates the potential of these compounds in the development of antibacterial agents and antioxidants (Ali et al., 2013).

2. Optoelectronic Applications

Derivatives of 4-(3-Formylthiophen-2-yl)benzonitrile, such as 3-(4-(diethylamino)phenyl)-2-(5-formylthiophen-2-yl)acrylonitrile and its analogs, have been synthesized and characterized for use in optoelectronic devices. These compounds exhibit nonlinear optical limiting behavior under laser excitation, making them suitable for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

3. Antitumor and DNA Binding Applications

A compound with a similar structure, 4-(2-bromoacetyl)benzonitrile, was used to produce a tridentate NNN ligand, which showed potential anticancer activity against U937 human monocytic cells. Additionally, the ligand exhibited intercalative DNA binding properties, suggesting its potential application in cancer treatment and molecular biology (Bera et al., 2021).

4. Photonic and Electrochemical Applications

Compounds related to 4-(3-Formylthiophen-2-yl)benzonitrile have been synthesized for use in photonic and electrochemical applications. For instance, luminescent derivatives were studied for their liquid crystalline behavior, and their optical properties indicated their potential as blue emitting materials. These materials could be applied in electrochromic devices and other optoelectronic components (Ahipa et al., 2014).

Safety And Hazards

The safety information available indicates that “4-(3-Formylthiophen-2-yl)benzonitrile” has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-(3-formylthiophen-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPXAGVEVGSWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Formylthiophen-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Dong, D Roy, RJ Roy, M Ionita, H Doucet - Synthesis, 2011 - thieme-connect.com
The Pd (OAc) 2/dppb system was found to be an efficient catalyst for the direct arylation of 3-substituted thiophene derivatives. The regioselectivity of the arylation strongly depends on …
Number of citations: 25 www.thieme-connect.com

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